molecular formula C13H15NO B1636887 1-Butan-2-ylindole-3-carbaldehyde

1-Butan-2-ylindole-3-carbaldehyde

Cat. No.: B1636887
M. Wt: 201.26 g/mol
InChI Key: DVWVYGDYAXQSRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butan-2-ylindole-3-carbaldehyde is an indole derivative featuring a branched butan-2-yl substituent at the indole nitrogen and a formyl group at the 3-position. Indole derivatives are widely studied due to their diverse biological activities, including antimicrobial, anticancer, and neuropharmacological properties . The carbaldehyde group at the 3-position enhances reactivity, enabling participation in hydrogen bonding and serving as a synthetic intermediate for further functionalization.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

1-butan-2-ylindole-3-carbaldehyde

InChI

InChI=1S/C13H15NO/c1-3-10(2)14-8-11(9-15)12-6-4-5-7-13(12)14/h4-10H,3H2,1-2H3

InChI Key

DVWVYGDYAXQSRP-UHFFFAOYSA-N

SMILES

CCC(C)N1C=C(C2=CC=CC=C21)C=O

Canonical SMILES

CCC(C)N1C=C(C2=CC=CC=C21)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

Key structural analogs of 1-Butan-2-ylindole-3-carbaldehyde include:

Compound Name Substituent Group Molecular Formula Molecular Weight CAS Number Key Properties/Activities
1-(3-Buten-1-yl)-1H-indole-3-carboxaldehyde 3-Butenyl (C₄H₇) C₁₃H₁₃NO 199.25 148181-26-4 Increased electrophilicity due to allylic double bond
1-(Phenylsulfonyl)-1H-indole-3-carbaldehyde Phenylsulfonyl (C₆H₅SO₂) C₁₅H₁₁NO₃S 285.32 80360-20-9 Enhanced stability and electron-withdrawing effects
1-(2-Chloro-6-fluorobenzyl)-1H-indole-3-carbaldehyde 2-Chloro-6-fluorobenzyl (C₇H₄ClF) C₁₆H₁₁ClFNO 287.72 420814-87-5 Halogenation improves lipophilicity and binding affinity
2-Chloro-1-(2-chlorobenzoyl)indole-3-carbaldehyde 2-Chlorobenzoyl (C₇H₃ClO) C₁₆H₉Cl₂NO₂ 334.16 57989-35-2 Potential cytotoxicity due to dual chloro substituents

Key Observations :

  • The butan-2-yl group in the target compound introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to linear alkyl or aromatic substituents .
  • Electron-withdrawing groups (e.g., phenylsulfonyl) increase the electrophilicity of the carbaldehyde, favoring nucleophilic addition reactions .

Physical and Chemical Properties

  • Solubility : Lipophilicity increases with alkyl chain length (e.g., butan-2-yl > methyl). Halogenated derivatives (e.g., chloro-fluorobenzyl) exhibit lower aqueous solubility due to hydrophobic effects .
  • Hydrogen bonding : The carbaldehyde group participates in hydrogen bonding, influencing crystal packing. Electron-withdrawing substituents (e.g., sulfonyl) enhance hydrogen bond acceptor strength .
  • Thermal stability : Aromatic substituents (e.g., benzyl) improve thermal stability compared to aliphatic groups .

Crystallographic and Structural Analysis

  • SHELX programs are widely used for small-molecule crystallography, enabling precise determination of substituent effects on molecular geometry .
  • WinGX and ORTEP facilitate visualization of anisotropic displacement parameters, critical for analyzing steric effects in branched analogs like the butan-2-yl derivative .
  • Structure validation tools (e.g., PLATON) ensure accuracy in hydrogen bonding and torsional angle measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.